molecular formula C23H26ClN5O3S B2860033 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1251687-11-2

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2860033
CAS No.: 1251687-11-2
M. Wt: 488
InChI Key: SNQXBAYJZKGUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide is a synthetic pyrazole derivative featuring a sulfonyl-linked piperazine moiety substituted with a 4-chlorophenyl group and a carboxamide side chain connected to a 2-methylbenzyl group. Pyrazole-based compounds are well-documented in medicinal chemistry for their diverse bioactivities, including cannabinoid receptor modulation, anti-inflammatory, and antimicrobial effects .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-17-5-3-4-6-18(17)15-25-22(30)21-16-27(2)26-23(21)33(31,32)29-13-11-28(12-14-29)20-9-7-19(24)8-10-20/h3-10,16H,11-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQXBAYJZKGUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptors. It binds to these receptors and modulates their activity, leading to changes in the signaling pathways they control.

Biochemical Pathways

The D4 dopamine receptors are part of the dopaminergic pathways in the brain. When this compound binds to the D4 receptors, it can affect these pathways and their downstream effects. This includes influencing the release of other neurotransmitters, altering neuronal firing rates, and modulating synaptic plasticity.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific context in which it is used. Given its target, it could potentially influence mood regulation and reward-related behaviors by modulating dopaminergic signaling.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related pyrazole derivatives, emphasizing substituent effects on bioactivity and physicochemical properties.

Structural Analogues and Receptor Affinity

A. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

  • Core Structure : Pyrazole-3-carboxamide.
  • Substituents : 4-Chlorophenyl, 2,4-dichlorophenyl, and 3-pyridylmethyl groups.
  • Bioactivity: Potent cannabinoid CB1 receptor antagonist with an IC50 of 0.139 nM .
  • Key Features : The dichlorophenyl and pyridylmethyl groups enhance binding affinity to CB1 receptors. The absence of a sulfonyl-piperazine group differentiates it from the target compound.

B. Target Compound

  • Core Structure : Pyrazole-4-carboxamide.
  • Substituents : Piperazine-sulfonyl (4-chlorophenyl-substituted) and 2-methylbenzyl groups.
  • Inferred Bioactivity : Likely CB1 antagonism based on structural homology, though direct activity data are unavailable. The sulfonyl-piperazine group may improve solubility and metabolic stability compared to halogen-rich analogues .

C. Pyridazine Derivatives with Piperazine Moieties

  • Example: 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine.
  • Bioactivity : Anti-bacterial and anti-platelet aggregation properties .
  • Comparison: While distinct in core structure (pyridazine vs.
Substituent Effects on Bioactivity
Compound Core Key Substituents Bioactivity (IC50 or EC50) Reference
Target Compound Pyrazole-4-CM Piperazine-sulfonyl, 2-methylbenzyl Not reported (inferred CB1 antagonism)
5-(4-ClPh)-... () Pyrazole-3-CM 2,4-Dichlorophenyl, 3-pyridylmethyl CB1 antagonist (0.139 nM)
Anandamide (natural ligand) Ethanolamide Arachidonyl group Endogenous CB1 agonist (EC50 ~ 50 nM)
  • Halogenation : Dichlorophenyl groups in ’s compound enhance CB1 affinity but may increase lipophilicity and toxicity risks. The target compound’s single 4-chlorophenyl group balances potency and safety .
  • Sulfonyl-Piperazine vs. Pyridylmethyl : The sulfonyl-piperazine group in the target compound likely improves water solubility and pharmacokinetics compared to the pyridylmethyl group in ’s compound .
  • Carboxamide Position : Pyrazole-4-carboxamide (target) vs. pyrazole-3-carboxamide () may alter receptor binding orientation, affecting selectivity .
Quantitative Structure-Activity Relationship (QSAR) Insights
  • Piperazine Linkers : Piperazine-sulfonyl groups in the target compound may facilitate hydrogen bonding with CB1 receptor residues, analogous to pyridazine derivatives’ interactions with other targets .
  • 2-Methylbenzyl Group : This substituent’s lipophilicity could enhance blood-brain barrier penetration, making the compound suitable for CNS applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.